molecular formula C23H19NO3S B2778372 (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine CAS No. 902557-22-6

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine

Cat. No.: B2778372
CAS No.: 902557-22-6
M. Wt: 389.47
InChI Key: JHEILOXDQBOBPP-VHXPQNKSSA-N
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Description

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine is an organic compound that belongs to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine typically involves the condensation of an appropriate chromene derivative with an aniline derivative under specific reaction conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study these activities to develop new therapeutic agents.

Medicine

In medicine, derivatives of chromenes are explored for their potential as drugs. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the production of dyes, pigments, and other materials. Their chemical stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene structures.

    Sulfonyl Derivatives: Compounds containing sulfonyl groups.

    Aniline Derivatives: Compounds with aniline moieties.

Uniqueness

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine is unique due to its specific combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-ethylphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c1-2-17-10-6-8-14-20(17)24-23-22(16-18-11-7-9-15-21(18)27-23)28(25,26)19-12-4-3-5-13-19/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEILOXDQBOBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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